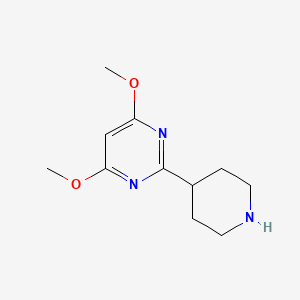

4,6-Dimethoxy-2-piperidin-4-ylpyrimidine

説明

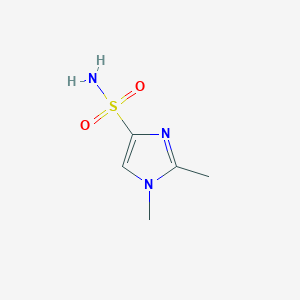

The compound 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields of chemistry and pharmacology. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several steps, including cyclization, methylation, chlorination, methoxylation, and oxidation. For instance, the synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine, a related compound, was achieved using thiourea and diethyl malonate as raw materials through a process that included these steps, with a total yield of 58.1% and a purity of 98.6% for the target product . Although the specific synthesis of 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of substituents on the pyrimidine ring which can significantly affect the compound's properties. For example, the crystal structure of a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, was determined by X-ray diffraction analysis, revealing a monoclinic space group with specific cell dimensions . The presence of methoxy groups and other substituents can influence the stability and reactivity of these molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with radicals and metal complexes. The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities with pyrimidine derivatives, was examined by studying the kinetics of radical-initiated autoxidations, indicating that these compounds can act as effective antioxidants . Additionally, the formation of copper(II) complexes with pyrazolylpyrimidine ligands demonstrates the ability of pyrimidine derivatives to participate in coordination chemistry, forming stable complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The basicity of pyridinols, for example, approaches physiological pH with increasing electron density in the ring, which could be relevant for the biological activity of pyrimidine derivatives . The stability of these compounds to air oxidation varies, with some being indefinitely stable while others decompose upon extended exposure to the atmosphere . The crystallographic data of a related compound provide insights into the density and molecular geometry, which are crucial for understanding the physical properties of these molecules .

科学的研究の応用

Corrosion Inhibition

Piperidine derivatives, including those structurally similar to 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine, have been explored for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted to understand their adsorption behaviors and inhibition efficiencies. This research provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial Activity

The synthesis and evaluation of 4,6-dimethoxy pyrimidine derivatives have shown that some of these compounds exhibit significant antibacterial activity. This suggests their potential use in developing new antibacterial agents. The structural modifications of these derivatives play a crucial role in their activity against various bacterial strains (Dişli, Mercan, & Yavuz, 2013).

Synthesis of Chemical Intermediates

The compound 4,6-Dimethoxy-2-methylsulfonylpyrimidine, a closely related chemical, is crucial in the synthesis of plant growth regulators, pesticides, and fungicides. Innovations in its synthesis process have aimed at making it more economical and environmentally friendly, showcasing the compound's importance in agricultural chemistry (Guan et al., 2020).

作用機序

While the specific mechanism of action for “4,6-Dimethoxy-2-piperidin-4-ylpyrimidine” is not available, it’s worth noting that similar compounds, such as Dipeptidyl Peptidase IV (DPP IV) inhibitors, work by inhibiting the degradation of the incretins, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) .

Safety and Hazards

特性

IUPAC Name |

4,6-dimethoxy-2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-15-9-7-10(16-2)14-11(13-9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBDSBXBSWXRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375577 | |

| Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

CAS RN |

849924-99-8 | |

| Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。